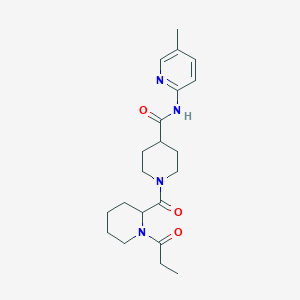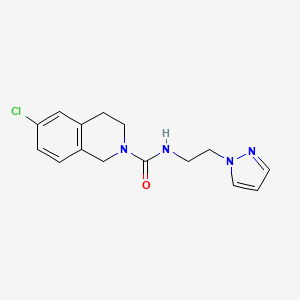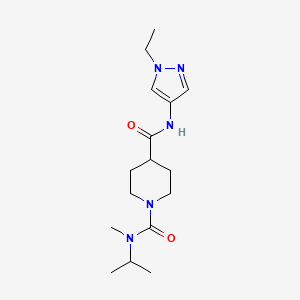
N-(3,3-dimethylbutan-2-yl)-2-methylthiolane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,3-dimethylbutan-2-yl)-2-methylthiolane-2-carboxamide, also known as DMBCMT, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(3,3-dimethylbutan-2-yl)-2-methylthiolane-2-carboxamide is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. N-(3,3-dimethylbutan-2-yl)-2-methylthiolane-2-carboxamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation.
Biochemical and Physiological Effects:
N-(3,3-dimethylbutan-2-yl)-2-methylthiolane-2-carboxamide has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. In addition, N-(3,3-dimethylbutan-2-yl)-2-methylthiolane-2-carboxamide has been shown to enhance plant growth and increase crop yields.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3,3-dimethylbutan-2-yl)-2-methylthiolane-2-carboxamide is its relatively simple synthesis method. However, one limitation is the lack of information on its pharmacokinetics and toxicity.
Zukünftige Richtungen
Future studies on N-(3,3-dimethylbutan-2-yl)-2-methylthiolane-2-carboxamide could focus on its pharmacokinetics and toxicity, as well as its potential use as a treatment for various diseases. In addition, N-(3,3-dimethylbutan-2-yl)-2-methylthiolane-2-carboxamide could be used as a scaffold for the development of new drugs with improved efficacy and safety profiles. Further research could also explore the potential use of N-(3,3-dimethylbutan-2-yl)-2-methylthiolane-2-carboxamide in agriculture as a means of increasing crop yields and enhancing plant growth.
Synthesemethoden
N-(3,3-dimethylbutan-2-yl)-2-methylthiolane-2-carboxamide can be synthesized through a multi-step process that involves the reaction of 2-methylthiolane-2-carboxylic acid with 3,3-dimethyl-1-butanol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with ammonia to form N-(3,3-dimethylbutan-2-yl)-2-methylthiolane-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(3,3-dimethylbutan-2-yl)-2-methylthiolane-2-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and agriculture. In medicinal chemistry, N-(3,3-dimethylbutan-2-yl)-2-methylthiolane-2-carboxamide has been shown to exhibit anti-inflammatory and analgesic effects. It has also been investigated for its potential use as a treatment for Alzheimer's disease and cancer. In drug discovery, N-(3,3-dimethylbutan-2-yl)-2-methylthiolane-2-carboxamide has been used as a scaffold for the development of new drugs. In agriculture, N-(3,3-dimethylbutan-2-yl)-2-methylthiolane-2-carboxamide has been studied for its ability to enhance plant growth and increase crop yields.
Eigenschaften
IUPAC Name |
N-(3,3-dimethylbutan-2-yl)-2-methylthiolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NOS/c1-9(11(2,3)4)13-10(14)12(5)7-6-8-15-12/h9H,6-8H2,1-5H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYLYIMLPCZGMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NC(=O)C1(CCCS1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-dimethylbutan-2-yl)-2-methylthiolane-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-3-methoxypropan-1-one](/img/structure/B7634290.png)
![1-[4-(4,4-Difluorocyclohexanecarbonyl)piperazin-1-yl]-3-methoxypropan-1-one](/img/structure/B7634291.png)

![1-[(5-Ethyl-1,3-thiazol-2-yl)methyl]-3-[1-(3-methoxypyridin-4-yl)ethyl]urea](/img/structure/B7634313.png)
![N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]-6-methylpyrazin-2-amine](/img/structure/B7634326.png)

![N-[(6-methylpyridin-2-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B7634331.png)

![2-[[3-(4-Ethylpiperazin-1-yl)-2-methylpropyl]amino]-5-fluorobenzonitrile](/img/structure/B7634342.png)
![3-(2-methoxyethyl)-N-(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)-1,2,4-thiadiazol-5-amine](/img/structure/B7634347.png)
![5-pyridin-2-yl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B7634349.png)

![2-Bromo-4-[[2,2-difluoroethyl(methyl)amino]methyl]-6-methoxyphenol](/img/structure/B7634351.png)
![N-[[6-(2-methylimidazol-1-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide](/img/structure/B7634364.png)